1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride
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Overview
Description
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their unique properties and wide range of applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The 1,2,3-triazole moiety is particularly valued for its stability and ability to participate in a variety of chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) iodide and proceeds under mild conditions to give high yields of the desired triazole product .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using continuous flow conditions. Copper-on-charcoal is often used as a heterogeneous catalyst to facilitate the reaction . This method allows for the efficient production of large quantities of 1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride with minimal waste .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Copper(I) Iodide: Used as a catalyst in the cycloaddition reaction.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products
Amides and Esters: Formed from substitution reactions involving the carbonyl chloride group.
Scientific Research Applications
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride has numerous applications in scientific research:
Medicinal Chemistry: Used in the synthesis of various pharmaceutical compounds due to its stability and reactivity.
Materials Science: Employed in the development of new materials with unique properties.
Organic Synthesis: Serves as a versatile building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride involves its ability to form stable triazole rings through cycloaddition reactions. The triazole ring can interact with various molecular targets, including enzymes and receptors, to exert its effects . The carbonyl chloride group also allows for further functionalization, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazoles: Another class of triazoles with similar properties but different reactivity patterns.
Imidazoles: Share some structural similarities but have different chemical and biological properties.
Uniqueness
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride is unique due to its combination of a triazole ring and a carbonyl chloride group, which allows for a wide range of chemical reactions and applications .
Properties
CAS No. |
52187-91-4 |
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Molecular Formula |
C15H10ClN3O |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
1,5-diphenyltriazole-4-carbonyl chloride |
InChI |
InChI=1S/C15H10ClN3O/c16-15(20)13-14(11-7-3-1-4-8-11)19(18-17-13)12-9-5-2-6-10-12/h1-10H |
InChI Key |
OBMXKZRDQHHYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C(=O)Cl |
Origin of Product |
United States |
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